3,5,7-Trihydroxy-3',4',5'-Trimethoxyflavone

Beschreibung

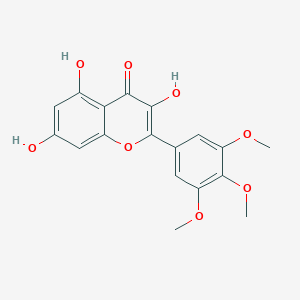

3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone (CAS: 146132-95-8) is a polymethoxylated flavonoid characterized by hydroxyl groups at positions 3, 5, and 7 on the A-ring and methoxy groups at positions 3', 4', and 5' on the B-ring (molecular formula: C₁₈H₁₆O₈; molecular weight: 360.33 g/mol) .

Eigenschaften

IUPAC Name |

3,5,7-trihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-12-4-8(5-13(24-2)18(12)25-3)17-16(22)15(21)14-10(20)6-9(19)7-11(14)26-17/h4-7,19-20,22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNLHJJGLDWGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420502 | |

| Record name | 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146132-95-8 | |

| Record name | 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone typically involves the methylation of myricetin, a naturally occurring flavonoid. The process includes:

Hydroxylation: The hydroxyl groups at the 3, 5, and 7 positions are retained from the parent compound, myricetin.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: Reduction of this compound can yield dihydroflavones, where the double bond in the flavone ring is reduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydroflavones.

Substitution: Various substituted flavonoid derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

Medicine: Studied for its anti-inflammatory, anticancer, and neuroprotective effects.

Wirkmechanismus

The mechanism of action of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone involves several molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups in the compound can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Neuroprotective Activity: It protects neurons by reducing oxidative stress and inhibiting the phosphorylation of signaling proteins in the mitogen-activated protein kinase (MAPK) pathway.

Vergleich Mit ähnlichen Verbindungen

The bioactivity of flavonoids is highly dependent on substitution patterns of hydroxyl (-OH) and methoxy (-OCH₃) groups. Below is a comparative analysis of 3,5,7-trihydroxy-3',4',5'-trimethoxyflavone with key analogs:

Structural and Functional Differences

Table 1: Structural Features and Bioactivities of Analogous Flavones

Key Research Findings

Antioxidant and Anti-Inflammatory Activity

- However, its anti-inflammatory effects remain underexplored compared to analogs like 3,5,7-trimethoxyflavone, which suppresses TNF-α-induced ROS and pro-inflammatory cytokines (IL-1β, IL-6, IL-8) in dermal fibroblasts .

- 3,5,7-Trimethoxyflavone : Methoxy groups at 3,5,7 increase lipophilicity, improving membrane permeability. This compound inhibits MMP-1 secretion and collagen degradation via MAPK/Akt pathways at 50 µM .

Antimicrobial Activity

- 5-Hydroxy-3,7,4'-trimethoxyflavone : Exhibits broad-spectrum antimicrobial activity (MIC: 0.016–0.125 mg/mL against E. coli, S. aureus, and C. neoformans), comparable to gentamicin and amphotericin B . The 4'-methoxy group may enhance interactions with microbial membranes.

Structure-Activity Relationships (SAR)

- Hydroxyl vs. Methoxy Groups : Hydroxyl groups (e.g., at 5-position) correlate with antioxidant activity, while methoxy groups (e.g., 3-OCH₃) improve metabolic stability and lipophilicity .

- B-Ring Substitutions : Trimethoxy substitution on the B-ring (3',4',5'-OCH₃) in the target compound may confer unique anti-inflammatory properties, though this requires validation. In contrast, 3,5,7-trimethoxyflavone’s A-ring methoxys are critical for fibroblast protection .

Biologische Aktivität

3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone (THTMF) is a flavonoid compound known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

THTMF is characterized by its unique arrangement of hydroxyl and methoxy groups. Its chemical formula is , and it features three hydroxyl groups at positions 3, 5, and 7, along with three methoxy groups at positions 3', 4', and 5' . This structural configuration contributes to its distinct biological activities.

Target Interaction

Flavonoids like THTMF interact with various cellular targets, including enzymes, receptors, and signaling proteins. The specific mechanism of action for THTMF remains to be fully elucidated; however, it is believed to exert its effects primarily through:

- Antioxidative Activity: THTMF has demonstrated significant antioxidative properties, which help in scavenging free radicals and reducing oxidative stress .

- Cell Signaling Modulation: The compound may interfere with cellular signaling pathways related to cell survival and apoptosis .

Biochemical Pathways

THTMF influences several biochemical pathways associated with oxidative stress and neuroprotection. It has been shown to protect neuronal cells from beta-amyloid-induced neurotoxicity, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

Antioxidant Properties

THTMF exhibits potent antioxidant activity. This property is crucial in mitigating oxidative damage in cells, which can lead to various diseases including cancer and neurodegenerative disorders .

Cytotoxic Effects

Recent studies have indicated that THTMF has cytotoxic effects on cancer cell lines. For instance:

- In MCF-7 breast cancer cells treated with THTMF at a concentration of 10 µg/mL, a significant apoptosis rate of approximately 36% was observed .

- Comparative studies showed that other flavonoids also exhibited varying degrees of cytotoxicity, but THTMF's effects were notably pronounced .

Neuroprotective Effects

A study highlighted the neuroprotective effects of THTMF against beta-amyloid toxicity in neuronal cells. The antioxidative properties were credited for its ability to maintain cell viability and prevent apoptosis in these conditions .

Anticancer Activity

In another investigation focusing on the anticancer potential of flavonoids, THTMF was shown to induce apoptosis in cancer cells through caspase activation pathways. The study reported that treatment with THTMF resulted in a dose-dependent increase in apoptotic cells across multiple cancer cell lines .

Data Summary

The following table summarizes key findings related to the biological activity of THTMF:

| Activity | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Antioxidant | Neuronal Cells | N/A | Protection against beta-amyloid toxicity |

| Cytotoxicity | MCF-7 (Breast Cancer) | 10 µg/mL | 36% Apoptosis |

| Cytotoxicity | Various Cancer Lines | Varies | Induction of apoptosis via caspase activation |

Q & A

Q. How does its efficacy differ between in vitro and in vivo models?

- Methodology : In vitro IC₅₀ values (e.g., 20 µM for TNF-α inhibition) often differ from in vivo ED₅₀ due to bioavailability. Pharmacokinetic studies in Sprague-Dawley rats (10 mg/kg IV, t₁/₂ = 2.3 h) guide dose adjustments. Nanoformulations (e.g., liposomes) improve oral bioavailability from 12% to 38% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.